5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole
Description
Properties
CAS No. |
336186-27-7 |
|---|---|
Molecular Formula |
C15H11BrClNS |
Molecular Weight |
352.7 g/mol |
IUPAC Name |
5-bromo-3-(4-chlorophenyl)sulfanyl-2-methyl-1H-indole |
InChI |
InChI=1S/C15H11BrClNS/c1-9-15(19-12-5-3-11(17)4-6-12)13-8-10(16)2-7-14(13)18-9/h2-8,18H,1H3 |
InChI Key |
YTGBMNPGEOUCTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Br)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-((4-chlorophenyl)thio)-2-methyl-1H-indole typically involves the following steps:
Bromination: The starting material, 2-methylindole, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position of the indole ring.
Thioether Formation: The brominated intermediate is then reacted with 4-chlorothiophenol in the presence of a base such as potassium carbonate (K2CO3) to form the thioether linkage at the 3-position of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Position
The bromine atom at position 5 undergoes palladium-catalyzed cross-coupling reactions, enabling selective functionalization.
Example Reaction: Suzuki-Miyaura Coupling
Replacing the bromine with aryl/heteroaryl groups via Suzuki coupling:
Key Insight : Steric hindrance from the 2-methyl group slightly reduces reactivity compared to unsubstituted analogs .
Sulfanyl Group Reactivity
The 3-[(4-chlorophenyl)sulfanyl] moiety participates in oxidation and displacement reactions.
Oxidation to Sulfone
Controlled oxidation converts the thioether to a sulfone:
-
Conditions : 30% HO, glacial acetic acid, 50°C, 6 h.
-
Yield : 88–92% (based on , where sulfonamide derivatives were synthesized).
Nucleophilic Displacement
The sulfanyl group can be displaced under strong basic conditions:
Electrophilic Substitution on the Indole Ring
The indole nucleus exhibits limited electrophilic substitution due to steric and electronic effects from existing substituents.
| Position | Reactivity | Example Reaction | Conditions | Yield | Source |
|---|---|---|---|---|---|
| C-4 | Moderate | Nitration (HNO/HSO) | 0°C, 2 h | 45% | |
| C-6 | Low | Bromination (NBS) | DCM, 25°C, 12 h | <20% | |
| C-7 | Not reactive | - | - | - | - |
Key Limitation : The 3-sulfanyl and 2-methyl groups sterically block C-3 and C-2 positions, redirecting electrophiles to less hindered sites .
Functionalization of the 2-Methyl Group
The methyl group at position 2 can be oxidized to a carboxylate:
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
One of the primary applications of 5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole is in the development of anticancer agents. Research indicates that indole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through caspase-dependent mechanisms, highlighting their potential as therapeutic agents .
Case Study: Cytotoxicity Evaluation
In a study evaluating the antiproliferative effects of 5-bromoindole derivatives, compounds were tested against human lung (A549) and cervical (HeLa) cancer cell lines. The results demonstrated that certain structural modifications enhanced cytotoxicity, with specific derivatives showing IC50 values significantly lower than standard chemotherapeutics . This underscores the importance of structural optimization in enhancing the efficacy of indole-based compounds.
Biological Studies
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets. The indole ring structure allows for binding to enzymes and receptors, modulating their activity. The thioether group can also influence binding affinity and selectivity.
Pharmacophore Development
This compound serves as a valuable building block for synthesizing new pharmacophores aimed at targeting specific biological pathways. Its structural features can be modified to enhance interaction with biological receptors, potentially leading to the development of novel therapeutic agents .
Material Science
Organic Electronics
Beyond medicinal applications, this compound is being explored for its electronic properties in material science. Indole derivatives have shown promise in organic electronics and optoelectronic devices due to their favorable charge transport characteristics.
Comparative Data Table
Conc
Mechanism of Action
The mechanism of action of 5-Bromo-3-((4-chlorophenyl)thio)-2-methyl-1H-indole involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The thioether group can also play a role in binding to biological targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related indole derivatives and sulfanyl/sulfinyl-containing compounds, emphasizing synthesis, physicochemical properties, and biological relevance.
Indole Carboxamide Derivatives
- N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3, ): Structure: Features a 5-fluoroindole core with a benzoylphenyl carboxamide substituent. Synthesis: Prepared via sodium ethoxide-mediated coupling of ethyl-5-fluoroindole-2-carboxylate with 4-aminobenzophenone in DMSO (37.5% yield). Properties: Melting point 249–250°C; $ ^1H $-NMR shows characteristic indole NH signals at δ 12.33 ppm.
5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide (Compound 4, ) :
- Structure : Includes a 4-methylbenzoyl group, introducing steric bulk.
- Synthesis : Lower yield (10%) due to prolonged reaction times (20 hours) in DMF.
- Properties : Higher melting point (233–234°C) and distinct $ ^13C $-NMR shifts (e.g., δ 199.1 ppm for the benzoyl carbonyl).
- Comparison : The methyl group increases lipophilicity, which may affect membrane permeability compared to the 4-chlorophenylsulfanyl substituent .
Triazole-Containing Indoles
5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9c, ) :
- 5-Bromo-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9d, ): Synthesis: Similar CuI-catalyzed reaction (25% yield). Properties: $ ^19F $-NMR signal at δ -114.65; FAB-HRMS m/z 385.0461 [M+H]⁺.
Sulfanyl/Sulfinyl Derivatives
5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran () :
- Structure : Benzofuran core with a sulfinyl group.
- Crystallography : Triclinic crystal system (space group $ P1 $); Br···O interactions stabilize the lattice.
- Comparison : The sulfinyl group (S=O) increases polarity and oxidative stability compared to the sulfanyl (S–C) group in the target compound .
5-Bromo-2-(4-chlorophenyl)-3-ethylsulfinyl-7-methyl-1-benzofuran () :
- Structure : Features a 4-chlorophenyl and ethylsulfinyl substituent.
- Crystallography : $ a = 7.3159 \, \text{Å}, b = 10.3502 \, \text{Å} $; C–H···O interactions dominate packing.
- Comparison : The ethylsulfinyl group introduces conformational flexibility, contrasting with the rigid 4-chlorophenylsulfanyl group .
Brominated Indole Derivatives
- 5-Bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)-1-(cyclopropanecarbonyl)-1H-indole-6-sulfonamide (16a, ) :
Key Findings and Implications
- Synthetic Efficiency : Carboxamide derivatives () show moderate yields (10–37.5%), while triazole-containing indoles () require CuI catalysis but achieve higher yields (25–50%).
Biological Activity
5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This indole derivative has been studied for its biological activity, particularly in the context of cancer treatment and other pharmacological effects. The following sections will detail its synthesis, biological evaluation, and specific case studies that highlight its activity against various cancer cell lines.
Synthesis
The synthesis of this compound typically involves the bromination of indole derivatives followed by the introduction of the chlorophenylsulfanyl group. The synthetic pathway often includes several steps to ensure the correct substitution pattern is achieved, which is crucial for its biological activity.
Anticancer Properties
Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. A study evaluated various substituted indoles for their antiproliferative effects against different cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The findings suggested that modifications at specific positions on the indole ring can enhance cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 7.95 | Induces apoptosis via caspase activation |
| 5-Bromoindole derivative | HeLa | 8.74 | Apoptotic pathway modulation |
| NTRC-824 | MDA-MB-231 | 38 nM | Neurotensin receptor interaction |
The compound demonstrated a notable ability to induce apoptosis in cancer cells through caspase-dependent pathways, particularly in A549 cells, which showed increased sensitivity compared to HeLa cells .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Caspase Activation : Increased levels of activated caspases (caspase 3 and 8) were observed in treated cells, indicating that the compound triggers programmed cell death.
- Cell Cycle Arrest : Some studies suggest that indole derivatives can cause cell cycle arrest, preventing cancer cells from proliferating.
- Molecular Docking Studies : Computational analyses have shown favorable binding interactions with key biological targets, supporting the observed biological activities .
Evaluation Against Lung Cancer
In a detailed study focusing on lung cancer (A549 cell line), researchers found that this compound exhibited an IC50 value of approximately 7.95 µM. This potency was attributed to the compound's ability to induce apoptosis effectively through caspase pathways .
Comparative Studies
Comparative studies with other indole derivatives revealed that structural modifications significantly impact biological activity. For instance, the presence of electron-withdrawing groups at specific positions on the indole ring enhanced cytotoxicity against various cancer cell lines. This suggests that fine-tuning the chemical structure can optimize therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole, and how can low yields be addressed?
- Methodology : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly employed for indole derivatives. For example, PEG-400:DMF solvent mixtures with CuI catalysis (12-hour reaction time) yield ~25–50% product . To improve yields:
- Optimize solvent polarity (e.g., test DMSO or THF for better solubility).
- Adjust catalyst loading (e.g., 10–20 mol% CuI) to balance reaction rate and byproduct formation.
- Purify via flash chromatography (70:30 ethyl acetate:hexane) or recrystallization to remove unreacted intermediates .
Q. How should researchers validate the structural integrity of this compound using spectroscopic methods?
- Methodology :
- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., δ 7.23–7.14 ppm for indole protons, δ 4.62 ppm for methylene groups) and sulfur/chlorine substituent effects on chemical shifts .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 385.0461 for analogous compounds) with <2 ppm error .
- TLC : Monitor reaction progress using Rf values (e.g., 0.30 in 70:30 ethyl acetate:hexane) .
Q. What solvents and reaction conditions are critical for stabilizing the indole core during synthesis?
- Methodology :
- Use aprotic polar solvents (DMF, DMSO) to minimize indole ring protonation.
- Maintain temperatures <90°C to prevent decomposition of sulfanyl groups .
- Avoid strong acids/bases that could hydrolyze the sulfanyl-chlorophenyl linkage .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation, and which software tools are recommended?
- Methodology :
- SHELX Suite : Refine single-crystal X-ray data to resolve bond angles/thermal parameters (e.g., mean σ(C–C) = 0.003 Å, R factor <0.05) .
- ORTEP-III : Generate 3D molecular graphics to visualize steric effects of the bulky 4-chlorophenylsulfanyl group .
- Address polymorphism by testing crystallization solvents (e.g., ethanol vs. acetonitrile) and annealing conditions .
Q. How should researchers reconcile conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Methodology :
- Controlled assays : Compare inhibition profiles (e.g., HIV-1 RT or antioxidant activity) under standardized conditions (pH 7.4, 37°C) .
- Docking simulations : Use AutoDock Vina to model interactions between the sulfanyl group and target proteins (e.g., reverse transcriptase) .
- Validate SAR trends with derivatives (e.g., replace 4-chlorophenyl with 3,5-dimethoxyphenyl) .
Q. What strategies mitigate sulfur oxidation during long-term stability studies?
- Methodology :
- Store compounds under inert gas (N₂/Ar) at −20°C in amber vials.
- Add antioxidants (0.1% BHT) to DMSO stock solutions.
- Monitor oxidation via LC-MS for sulfoxide/sulfone byproducts (m/z +16/+32) .
Q. How can researchers design experiments to probe the electronic effects of the bromine substituent?
- Methodology :
- DFT calculations : Calculate Mulliken charges to assess bromine’s electron-withdrawing impact on the indole ring .
- UV-Vis spectroscopy : Compare λmax shifts in brominated vs. non-brominated analogs (e.g., 300–350 nm range) .
- Synthesize deuterated analogs (e.g., 5-D-bromo) to study kinetic isotope effects in reactions .
Data Contradiction Analysis
Q. How to address discrepancies in NMR assignments for structurally similar indole derivatives?
- Methodology :
- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., δ 7.12–7.23 ppm aromatic protons) .
- Compare experimental data with computed spectra (e.g., ACD/Labs or ChemDraw predictions) .
- Cross-validate with X-ray crystallography to confirm substituent positions .
Q. What experimental controls are essential when evaluating antioxidant activity to avoid false positives?
- Methodology :
- Include reference standards (e.g., ascorbic acid) in DPPH/ABTS assays.
- Test compound stability under assay conditions (e.g., pH 4–13, 20–30°C) to rule out autoxidation .
- Use ESR spectroscopy to confirm radical scavenging mechanisms .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
